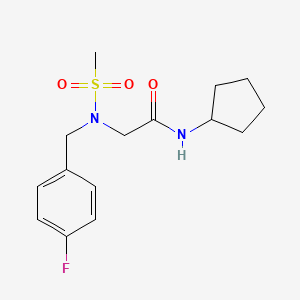
N~1~-cyclopentyl-N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide
Description
"N1-cyclopentyl-N2-(4-fluorobenzyl)-N2-(methylsulfonyl)glycinamide" is a compound likely to interest medicinal chemistry due to its structural components, which suggest potential biological activity. The compound features a sulfonyl group, a characteristic moiety in many therapeutic agents due to its polarity and ability to engage in hydrogen bonding, and a fluorobenzyl group, which can affect the compound's metabolic stability and receptor binding affinity.
Synthesis Analysis
The synthesis of compounds like "N1-cyclopentyl-N2-(4-fluorobenzyl)-N2-(methylsulfonyl)glycinamide" involves multi-step chemical reactions, starting from basic building blocks. A common approach might involve the formation of a glycinamide scaffold followed by functionalization with the cyclopentyl, 4-fluorobenzyl, and methylsulfonyl groups. Each of these functional groups can be introduced through specific reagents and conditions tailored to maintain the integrity of the molecule while achieving the desired substitution (Haas et al., 1996; Cioffi et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using X-ray crystallography or NMR spectroscopy, revealing details about bond lengths, angles, and overall conformation. The sulfonyl and fluorobenzyl groups can influence the molecule's three-dimensional shape and electron distribution, affecting its biological properties and interactions with biological targets (Ceylan et al., 2015).
Chemical Reactions and Properties
The presence of a sulfonyl group in this compound class makes it a candidate for reactions typical of sulfonamides, including displacement reactions with nucleophiles or potential involvement in the formation of sulfonamide bonds in peptide or amide couplings. The fluorobenzyl group could undergo electrophilic aromatic substitution, though the presence of fluorine would deactivate the benzene ring towards further electrophilic substitutions (Davies et al., 1996).
Physical Properties Analysis
The compound's physical properties, such as melting point, boiling point, and solubility, are determined by its molecular structure. The sulfonyl group increases polarity, potentially enhancing solubility in polar solvents or water, which is crucial for biological applications. The cyclopentyl and fluorobenzyl groups can affect the compound's volatility and phase behavior (Leng & Qin, 2018).
Chemical Properties Analysis
Chemically, the reactivity of "N1-cyclopentyl-N2-(4-fluorobenzyl)-N2-(methylsulfonyl)glycinamide" involves interactions between its functional groups and potential biological targets. The sulfonyl group can act as a hydrogen bond acceptor, enhancing the compound's ability to interact with enzymes or receptors. The fluorine atom can modulate the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development (Schaper et al., 2001).
properties
IUPAC Name |
N-cyclopentyl-2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-22(20,21)18(10-12-6-8-13(16)9-7-12)11-15(19)17-14-4-2-3-5-14/h6-9,14H,2-5,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRMTEWKDZLIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4388807.png)

![ethyl 2-{[(benzylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4388817.png)
![{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4388818.png)
![ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4388819.png)
![N-(2,5-dimethoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4388831.png)
![2,2'-{[(1-methyl-1H-benzimidazol-2-yl)methyl]imino}diethanol](/img/structure/B4388839.png)

![4-[benzyl(methyl)amino]-3-oxo-2-phenylbutanenitrile](/img/structure/B4388845.png)
![N-(3,4-dimethylphenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4388860.png)

![7-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4388874.png)
![3-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4388892.png)
![1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4388899.png)